Butanedioic acid, 1H-indol-3-yl-, (2S)-
Description
Contextualization within Indole-Containing Compounds Research
The indole (B1671886) ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural cornerstone for a vast number of biologically active compounds. biosynth.comnih.gov This scaffold is found in essential natural molecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506), as well as a multitude of complex alkaloids and modern pharmaceuticals. nih.gov The chemical versatility of the indole nucleus allows for the synthesis of diverse derivatives, making it a privileged structure in medicinal chemistry and agricultural science. researchgate.netbiosynth.com
Butanedioic acid, 1H-indol-3-yl-, (2S)- fits into this landscape as a synthetic indole derivative designed to mimic or enhance the activity of natural plant hormones. google.com Its structure is closely related to Indole-3-acetic acid (IAA), the most common, naturally occurring auxin in plants, and Indole-3-butyric acid (IBA), another well-known synthetic auxin that is also found naturally in some plants. google.comnih.gov Research on compounds like (S)-Indole-3-succinic acid contributes to the broader understanding of structure-activity relationships among plant growth regulators, aiming to develop more stable and effective agents for plant propagation and cultivation. google.comnih.gov
Table 1: Comparison of Related Indole-Based Auxins
Significance of Stereochemistry in Biological Systems: The (2S)-Configuration
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chemical compounds. pearson.com Many biological systems, such as enzymes and cellular receptors, are themselves chiral and thus interact differently with the various stereoisomers of a chiral molecule. fiveable.memdpi.com This stereoselectivity means that one enantiomer (a non-superimposable mirror image) can elicit a strong biological response, while the other may be less active or even inactive. mdpi.com
Butanedioic acid, 1H-indol-3-yl-, possesses a chiral center, meaning it exists as two enantiomers: (2S) and (2R). nih.gov Recognizing the importance of stereochemistry, researchers have synthesized and separated these enantiomers to evaluate their individual biological effects. google.comnih.gov Studies have specifically investigated the (S)-configuration, demonstrating its activity as an auxin. google.comgoogle.com In experiments comparing the enantiomers, it was found that both the (S) and (R) forms, as well as the racemic mixture (an equal mix of both), act as auxins, but they can exhibit different optimal concentrations for promoting root growth. google.com For example, the effect of different concentrations of (S)-indole-3-succinic acid on the root growth of Swingtime Fuchsia has been documented, showing an optimal range for producing the greatest effect. google.com This enantioselective activity underscores the importance of a precise three-dimensional structure for interaction with the biological targets responsible for auxin response in plants. nih.gov
Table 2: Properties of Butanedioic acid, 1H-indol-3-yl-, (2S)-
Overview of Research Trajectories and Multidisciplinary Relevance
The primary research trajectory for Butanedioic acid, 1H-indol-3-yl-, (2S)- has been its evaluation as a synthetic auxin for agricultural and horticultural applications. google.comgoogle.com Investigations have focused on its ability to promote and hasten root initiation, increase the number and quality of roots, and improve rooting percentages in plant cuttings. google.comgoogle.com Studies have shown that Indole-3-succinic acid (ISA) and its derivatives can be more effective in promoting the growth of certain seedlings than both the natural auxin IAA and other synthetic auxins like IBA. google.com
While the direct application of this specific compound is in plant science, its study holds multidisciplinary relevance. The synthesis and biological evaluation of novel indole derivatives contribute to the broader fields of medicinal chemistry, biochemistry, and pharmacology. researchgate.netnih.gov Research into how modifications to the indole core and its side chains affect biological activity provides valuable insights for designing new molecules with targeted functions. nih.govsemanticscholar.org The principles learned from studying the stereoselective auxin activity of (S)-Indole-3-succinic acid can be applied to drug design, where stereochemistry is often a determining factor for therapeutic efficacy. fiveable.memdpi.com The versatility of the indole scaffold is demonstrated by the wide range of biological activities found in its derivatives, including antibacterial, anticancer, and anti-inflammatory properties, making it a subject of continuous and diverse scientific inquiry. researchgate.netnih.gov
Table 3: Compound Names Mentioned in this Article
Structure
2D Structure
3D Structure
Properties
CAS No. |
330939-19-0 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2S)-2-(1H-indol-3-yl)butanedioic acid |
InChI |
InChI=1S/C12H11NO4/c14-11(15)5-8(12(16)17)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17)/t8-/m0/s1 |
InChI Key |
HVTXQEBIPXLXDW-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[C@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Stereochemical Considerations and Advanced Characterization of S 2 1h Indol 3 Yl Succinic Acid
Elucidation of Absolute and Relative Stereochemistry
The definitive assignment of the three-dimensional arrangement of atoms at a chiral center is fundamental to understanding a molecule's interaction with other chiral entities, such as biological receptors. For (S)-2-(1H-Indol-3-yl)succinic acid, a combination of spectroscopic methods and single-crystal X-ray crystallography has been employed to unambiguously determine its absolute and relative stereochemistry.
Spectroscopic Methods for Stereochemical Assignment
Spectroscopic techniques provide valuable information about a molecule's structure and connectivity. While nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are not always sufficient on their own to determine absolute configuration, they are critical for confirming the successful synthesis and purification of the target compound and its derivatives.
In the analysis of indole-3-succinic acid diastereomeric salts, such as the one formed with the chiral resolving agent cinchonidine (B190817), IR spectroscopy has been used to characterize the product. For instance, the IR spectrum of the (S)-ISA-cinchonidine salt shows characteristic broad absorption bands in the 3500-2900 cm⁻¹ region, indicative of O-H and N-H stretching vibrations, along with significant peaks around 1592 cm⁻¹ and 1460 cm⁻¹, which correspond to carboxylate and aromatic ring vibrations, respectively. google.com
¹H and ¹³C NMR spectroscopy are instrumental in confirming the relative stereochemistry in diastereomeric pairs. By analyzing the differences in chemical shifts and coupling constants between the two diastereomers, the spatial relationship between the different chiral centers can be inferred. However, for the definitive determination of the absolute configuration of (S)-2-(1H-Indol-3-yl)succinic acid, more advanced techniques are required.
X-ray Crystallography in Chiral Compound Characterization
X-ray crystallography stands as the gold standard for determining the absolute configuration of chiral molecules. acs.orgnih.gov This technique allows for the direct visualization of the three-dimensional structure of a molecule in its crystalline state. The process involves forming a high-quality single crystal of the compound, often as a salt with a chiral auxiliary of a known absolute configuration.
For indole-3-succinic acid, the absolute configuration was unequivocally determined through X-ray diffraction analysis of the diastereomeric salt formed between (S)-indole-3-succinic acid and cinchonidine. nih.gov The analysis was conducted on a Siemens SMART CCD system at a temperature of 173 K. researchgate.net By knowing the absolute stereochemistry of cinchonidine, the configuration of the bound (S)-ISA enantiomer could be assigned without ambiguity. nih.gov
| Crystallographic Data for (S)-ISA-Cinchonidine Salt | |
| Parameter | Value |
| Formula | C₃₁H₃₃N₃O₅ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.158(2) |
| b (Å) | 11.233(2) |
| c (Å) | 24.001(5) |
| V (ų) | 2737.8(4) |
| Z | 4 |
| Dₓ (g cm⁻³) | 1.28 |
| Radiation | Mo Kα (λ = 0.71070 Å) |
| R-factor | 0.058 |
| This data is for the diastereomeric salt used to determine the absolute configuration of the (S)-enantiomer. nih.gov |
Enantiomeric Resolution Techniques
The synthesis of 2-(1H-Indol-3-yl)succinic acid from achiral starting materials typically results in a racemic mixture, containing equal amounts of the (S) and (R) enantiomers. To study the specific properties of the (S)-enantiomer, this mixture must be separated, a process known as enantiomeric resolution. Both chromatographic and crystallization methods have been successfully applied. acs.orgnih.gov
Chromatographic Enantioseparation Methodologies (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. researchgate.net This method relies on the differential interaction of the two enantiomers with the chiral environment of the column, leading to different retention times and thus, separation.
The enantiomers of indole-3-succinic acid have been efficiently resolved by HPLC. researchgate.net A simple and highly efficient analytical separation can be achieved, allowing for the determination of enantiomeric purities greater than 99.9%. researchgate.net The choice of the chiral stationary phase is critical and often involves polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209), which are known for their broad applicability in resolving a wide range of chiral compounds. acs.org The separation mechanism typically involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, between the analyte and the chiral selector of the stationary phase. nih.gov
Diastereomeric Crystallization Approaches
Diastereomeric crystallization is a classical yet effective method for resolving enantiomers on a larger scale. acs.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. acs.orggoogle.com
For the resolution of racemic indole-3-succinic acid, the naturally occurring alkaloid cinchonidine was used as the chiral resolving agent. researchgate.netgoogle.com The process involves dissolving the racemate and the resolving agent in a suitable solvent system, such as a mixture of ethanol (B145695) and methanol. google.com The less soluble diastereomeric salt—in this case, the (S)-indole-3-succinic acid-cinchonidine salt—precipitates from the solution upon cooling and can be isolated by filtration. google.com Through a series of up to 11 recrystallizations, the (S)-ISA-cinchonidine salt was obtained with an enantiomeric excess (ee) of 99.3%. google.com The pure (S)-enantiomer is then recovered by treating the salt with an acid or base to remove the chiral auxiliary.
| Diastereomeric Resolution of Indole-3-Succinic Acid | |
| Parameter | Details |
| Racemic Compound | (±)-2-(1H-Indol-3-yl)succinic acid |
| Chiral Resolving Agent | Cinchonidine |
| Solvent System | 96% Ethanol / Methanol (80:20 by volume) |
| Isolated Salt | (S)-Indole-3-succinic acid-cinchonidine salt |
| Final Enantiomeric Excess (ee) | 99.3% |
| Melting Point of Salt | 196-198 °C (with gas evolution) |
| Data from the resolution procedure to isolate the (S)-enantiomer. google.com |
Conformational Analysis and Chirality-Activity Relationships
The biological activity of a chiral molecule is not only dependent on its absolute configuration but also on its conformational flexibility. The different spatial arrangements of a molecule, or conformers, can have varying affinities for a biological target.
The conformational analysis of the parent molecule, succinic acid, reveals a preference for a non-planar, twisted (gauche) conformation in the gas phase and in solution, while a planar (anti) conformation is often favored in the solid state. The energy barrier for rotation around the central C-C bond is relatively low, approximately 5 kJ/mol, indicating that the molecule is flexible.
For (S)-2-(1H-Indol-3-yl)succinic acid, the introduction of the bulky indole (B1671886) group at the chiral center significantly influences its conformational preferences. The interplay between steric hindrance and potential intramolecular hydrogen bonding between the indole N-H and a carboxyl group will dictate the most stable conformers. These conformational preferences are critical as they define the three-dimensional shape of the molecule that is presented to biological receptors.
Indeed, the chirality of indole-3-succinic acid has been shown to be directly linked to its activity as a plant growth hormone (auxin). acs.orgnih.gov Studies have demonstrated that the (R) and (S) enantiomers can exhibit different levels of potency in promoting root growth, and this enantioselectivity can even be species-dependent. researchgate.net For example, in one study, the (R)-enantiomer of ISA was found to be more potent for Swingtime Fuchsia, whereas the (S)-enantiomer was more effective for Varigated Fuchsia. researchgate.net This demonstrates a clear chirality-activity relationship, where the specific three-dimensional structure of the enantiomer dictates the efficiency of its interaction with the plant's biological machinery.
Chemical Synthesis and Derivatization Strategies for S 2 1h Indol 3 Yl Succinic Acid
De Novo Synthetic Methodologies for the Indole-Succinic Acid Core
The construction of the fundamental indole-succinic acid framework can be achieved through several de novo synthetic methodologies. These methods focus on building the heterocyclic indole (B1671886) system and subsequently introducing the succinic acid side chain, or vice versa, often with careful consideration for stereochemical control. A common strategy involves the formation of the indole ring via cyclization reactions, such as the Fischer, Bischler, or Reissert indole syntheses, using appropriately substituted precursors. An alternative modern approach is the reductive cyclization of a substituted 2-nitrophenyl derivative. beilstein-journals.org For instance, a 2-nitrotoluene (B74249) derivative can be functionalized and then cyclized under reductive conditions (e.g., using heterogeneous hydrogenation) to form the indole ring system. beilstein-journals.org
Establishing the (S)-stereochemistry at the C2 position of the succinic acid moiety is a critical challenge. Enantioselective synthesis is paramount as the biological activity of chiral molecules is often dependent on a specific enantiomer. ontosight.ai Several strategies are employed to achieve high enantiomeric purity.
Asymmetric Michael Addition: A prominent strategy involves the conjugate addition of indole to an electrophilic alkene, such as a maleate (B1232345) or fumarate (B1241708) derivative, catalyzed by a chiral catalyst. This reaction forms the carbon-carbon bond at the indole C3 position and simultaneously sets the stereocenter.
Use of Chiral Auxiliaries: A substrate-controlled approach involves attaching a chiral auxiliary to the succinic acid precursor. The auxiliary guides the stereochemical outcome of a subsequent reaction, such as alkylation with an indole-containing electrophile, and is cleaved in a later step.
Enantioselective Carbolithiation: Although applied to different but related structures, the principle of enantioselective carbolithiation in the presence of a chiral ligand, such as (-)-sparteine, demonstrates a powerful method for creating chiral centers in indole-based molecules. scispace.com This type of methodology could be adapted to generate the desired stereochemistry in the succinic acid side chain.
Both convergent and divergent strategies are valuable in synthesizing the indole-succinic acid core and its derivatives, enabling the efficient production of a library of related compounds for structure-activity relationship (SAR) studies.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is selectively functionalized to yield a variety of structurally distinct molecules. For instance, (S)-2-(1H-Indol-3-yl)succinic acid itself can serve as a divergent node. From this core, one can selectively modify the indole ring or the two distinct carboxylic acid groups. A reported divergent synthesis involving other indole derivatives demonstrates how a single starting material, 2-(1H-indol-1-yl)aniline, can be reacted with maleimides to produce either 3-(indol-2-yl)succinimides or complex fused benzodiazepines by simply modifying the reaction conditions. rsc.org This highlights how a common scaffold can be a branching point for creating diverse molecular architectures.
| Synthesis Strategy | Description | Example Application |
| Convergent | Independent synthesis of key fragments (e.g., indole core and side chain) followed by a final coupling reaction. scispace.comscielo.br | Coupling of a pre-formed indole-3-ylmethyl group with a separate heterocyclic thiol to form a final complex molecule. scispace.com |
| Divergent | A common intermediate is used as a starting point to generate a library of structurally diverse analogues by applying different reaction pathways. rsc.org | A Ru(II)-catalyzed reaction of an indole derivative with maleimide (B117702) can be directed to form either a succinimide (B58015) or, via intramolecular addition, a fused benzodiazepine. rsc.org |
Chemical Modification and Functionalization of the (S)-2-(1H-Indol-3-yl)succinic Acid Scaffold
Once the core structure is obtained, its chemical modification allows for the fine-tuning of its properties. Functionalization can be targeted at either the indole ring or the succinic acid moiety.
The indole ring is a versatile platform for introducing a wide range of substituents. Since the C3 position is occupied by the succinic acid chain, functionalization typically occurs at the indole nitrogen (N1) or at other positions on the carbocyclic ring (C4, C5, C6, C7) or at the C2 position. researchgate.netjocpr.com
N-Functionalization: The indole nitrogen can be readily alkylated, arylated, or acylated. For example, treatment with sodium hydride (NaH) followed by an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) can introduce substituents at the N1 position. nih.govnih.gov
C-Functionalization: Electrophilic aromatic substitution reactions can introduce groups like halogens (Cl, Br, I), nitro groups (NO₂), or acyl groups onto the benzene (B151609) portion of the indole ring. The specific position of substitution is directed by the existing groups and reaction conditions. nih.gov Directed C-H activation, often using a directing group, provides a powerful tool for regioselective functionalization at positions like C2, which are typically less reactive in standard electrophilic substitutions. rsc.org
| Position on Indole Ring | Type of Modification | Potential Reagents/Conditions |
| N1 | Alkylation/Arylation | NaH, then R-X (e.g., MeI, BnBr) nih.govnih.gov |
| C2 | C-H Activation/Functionalization | Transition metal catalysis (e.g., Ru, Pd) with a directing group rsc.org |
| C5 | Halogenation | N-Halosuccinimide (NCS, NBS, NIS) |
| C5 | Nitration | HNO₃/H₂SO₄ |
The succinic acid portion of the molecule contains two carboxylic acid groups, which are prime targets for modification. These groups can be converted into a variety of other functional groups, such as esters, amides, or alcohols. Differential functionalization of the two carboxyl groups is possible if one is selectively protected.
Esterification: Both carboxylic acids can be converted to esters using standard conditions, such as treatment with an alcohol in the presence of an acid catalyst.
Amidation: The carboxylic acids can be activated (e.g., using CDI or conversion to an acyl chloride) and reacted with primary or secondary amines to form amides. scispace.comresearchgate.net This is a common strategy for creating peptide conjugates or linking the scaffold to other molecular fragments.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). Selective reduction of one group is also feasible.
Cyclization: Intramolecular reactions can lead to cyclic structures. For example, conversion to an anhydride (B1165640) or formation of a lactone (if one carboxyl group is reduced to an alcohol) are possible transformations.
| Functional Group | Transformation | Description |
| Carboxylic Acids | Esterification | Reaction with alcohols (R-OH) to form esters (-COOR). |
| Carboxylic Acids | Amidation | Activation followed by reaction with amines (R-NH₂) to form amides (-CONHR). scispace.comresearchgate.net |
| Carboxylic Acids | Reduction | Conversion to primary alcohols (-CH₂OH) using reducing agents. |
| Diacid | Anhydride Formation | Intramolecular dehydration to form a cyclic succinic anhydride. |
Development of Novel Synthetic Analogues and Conjugates
The (S)-2-(1H-indol-3-yl)succinic acid scaffold serves as a valuable starting point for the development of novel synthetic analogues and conjugates with potentially enhanced or new biological activities. ontosight.ai By replacing or modifying the succinic acid moiety and/or the indole ring, chemists can explore a vast chemical space.
Research has shown that the indole-3-yl core is a key feature in many biologically active compounds. jocpr.com Synthetic efforts have focused on replacing the succinic acid with other groups to create novel derivatives. Examples include:
Heterocyclic Analogues: The indole-3-carboxaldehyde, a related starting material, has been used to synthesize complex heterocyclic systems like 2-(1H-indol-3-yl)quinazolin-4(3H)-ones and 2-(1H-indol-3-yl)thiazoles. nih.govnih.govmdpi.com These syntheses demonstrate that the indole-3-yl unit can be incorporated into more elaborate ring systems to generate compounds with significant biological activity, such as antibacterial or anticancer properties. nih.govresearchgate.net
Oxadiazole Conjugates: Starting from 2-(1H-indol-3-yl)acetic acid, a close structural relative, researchers have synthesized a series of 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol derivatives. scispace.comscielo.br This involves cyclizing an indole-derived hydrazide, showcasing a strategy to convert the carboxylic acid functionality into a new heterocyclic ring.
Triazole Conjugates: Click chemistry has been employed to link indole-containing fragments to other molecules via a triazole linker, producing complex conjugates for biological evaluation. rsc.org
Peptide Conjugates: The carboxylic acid groups are ideal handles for conjugation to amino acids or peptides, creating hybrid molecules. These strategies are crucial in medicinal chemistry for developing new therapeutic agents. rsc.orgnih.govnih.gov
These examples underscore the versatility of the indole scaffold in generating diverse and complex molecules, where the core structure derived from (S)-2-(1H-indol-3-yl)succinic acid can be systematically modified to probe biological interactions.
Hybrid Molecule Design and Synthesis
The design and synthesis of hybrid molecules involve the covalent linkage of two or more distinct pharmacophores or functional moieties to create a new chemical entity with potentially enhanced or novel properties. The dicarboxylic acid nature of (S)-2-(1H-indol-3-yl)succinic acid provides versatile handles for conjugation with other molecules, such as peptides, polymers, or nanoparticles, leading to the development of novel materials and therapeutics.
A common strategy for creating such hybrid molecules is through the formation of amide or ester bonds using the carboxylic acid groups of the succinic acid moiety. For instance, the synthesis of conjugates with amino acids or peptides can be achieved through standard peptide coupling reactions. These reactions typically involve the activation of the carboxylic acid groups with coupling reagents like propylphosphonic anhydride (T3P) or the formation of an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine group of a peptide to form a stable amide linkage. rsc.org This approach allows for the creation of a diverse library of indole-based compounds with potential pharmacological efficacy. rsc.org
Another avenue for hybrid molecule design is the functionalization of nanoparticles. Succinic acid has been successfully used to modify the surface of magnetite nanoparticles (Fe3O4). mdpi.com The carboxylic acid groups of succinic acid can bind to the nanoparticle surface, leaving the other carboxylic group available for further conjugation. mdpi.com This principle can be extended to (S)-2-(1H-indol-3-yl)succinic acid, where the indole moiety could impart specific biological recognition properties to the functionalized nanoparticles. The synthesis involves the co-precipitation of iron salts in the presence of succinic acid to form the modified nanoparticles. mdpi.com These functionalized nanoparticles can then be further derivatized by coupling other molecules to the free carboxylic acid group.
The synthesis of racemic indole-3-succinic acid has been documented, with subsequent resolution of the enantiomers. nih.gov The process involves the reaction of maleic anhydride with indole, followed by hydrolysis of the resulting adduct. nih.gov The resolution of the (S) and (R) enantiomers can be achieved through diastereomeric crystallization using a chiral resolving agent like cinchonidine (B190817). nih.gov This provides access to the specific (S)-enantiomer required for the synthesis of chiral hybrid molecules.
| Starting Material | Reagent | Product | Application of Hybrid Molecule |
| Indole | Maleic Anhydride, then KOH | Racemic Indole-3-succinic acid | Precursor for chiral resolution |
| Racemic Indole-3-succinic acid | Cinchonidine | (S)-2-(1H-Indol-3-yl)succinic acid | Chiral building block for hybrid molecules |
| (S)-2-(1H-Indol-3-yl)succinic acid | Amino Acid/Peptide, Coupling Agent (e.g., T3P) | Peptide Conjugate | Potential therapeutic agent |
| Magnetite Nanoparticles | (S)-2-(1H-Indol-3-yl)succinic acid | Functionalized Nanoparticles | Targeted drug delivery, diagnostics |
Biomimetic Synthesis Approaches
Biomimetic synthesis seeks to emulate nature's synthetic strategies, often employing enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. While a direct biomimetic synthesis of (S)-2-(1H-indol-3-yl)succinic acid has not been explicitly reported, existing research on the biosynthesis of related compounds provides a strong foundation for the development of such methods.
A plausible biomimetic route could involve a chemoenzymatic cascade. For example, the enzymatic synthesis of indole-3-acetic acid (IAA) has been demonstrated in a continuous flow system. rsc.org This process utilizes the enzyme tryptophan 2-monooxygenase (TMO) to catalyze the oxidative decarboxylation of L-tryptophan to indole-3-acetamide (B105759), which is then hydrolyzed to IAA. rsc.org A similar enzymatic approach could be envisioned for the synthesis of the target molecule, potentially starting from a modified tryptophan precursor or by employing an enzyme capable of alkylating indole with a succinic acid derivative.
Furthermore, chemoenzymatic methods have been developed for the synthesis of various indole-containing derivatives. nih.govmdpi.comug.edu.gh These methods often utilize engineered enzymes, such as tryptophan synthase β-subunit variants, to create diverse indole-3-pyruvate derivatives, which can then be further transformed by other enzymes. nih.govmdpi.comug.edu.gh This highlights the potential of using a multi-enzyme system to construct (S)-2-(1H-indol-3-yl)succinic acid from simple precursors.
The microbial production of succinic acid itself is well-established, with engineered yeast strains like Issatchenkia orientalis capable of producing high titers of succinic acid from sugar-based media. nih.gov A whole-cell biocatalytic process could potentially combine the microbial production of succinic acid with the enzymatic alkylation of indole. For instance, succinic acid has been used as a catalyst in the synthesis of bis(indolyl)methanes from indole and aldehydes, demonstrating the reactivity of indole in the presence of this dicarboxylic acid. researchgate.net
| Biocatalyst/System | Substrate(s) | Product(s) | Relevance to Target Synthesis |
| Tryptophan 2-monooxygenase (TMO) | L-Tryptophan | Indole-3-acetamide | Demonstrates enzymatic synthesis of an indole-3-alkyl acid precursor. rsc.org |
| Engineered Tryptophan Synthase β-subunit | Indole, Serine | L-Tryptophan derivatives | Shows potential for creating diverse indole precursors for further enzymatic steps. nih.govmdpi.comug.edu.gh |
| Issatchenkia orientalis | Sugars | Succinic Acid | Provides a potential biological source of one of the key building blocks. nih.gov |
While direct biomimetic synthesis of (S)-2-(1H-indol-3-yl)succinic acid remains an area for future research, the existing literature strongly supports the feasibility of such an approach through the combination of known biocatalytic transformations.
Molecular and Cellular Mechanisms of Action of S 2 1h Indol 3 Yl Succinic Acid
Receptor Binding and Ligand-Receptor Interactions
The interaction of (S)-2-(1H-Indol-3-yl)succinic acid with cellular receptors is likely dictated by its indole (B1671886) structure, a recognized ligand for several receptor families.
Aryl Hydrocarbon Receptor (AhR) Ligand Activity
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a significant role in immunity and tissue homeostasis by sensing a wide array of chemical signals. nih.gov Upon ligand binding in the cytoplasm, AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences, activating the transcription of target genes. nih.govnih.gov
While direct studies on (S)-2-(1H-Indol-3-yl)succinic acid are not available in the provided research, the indole group is a key structural feature of many known AhR agonists. nih.gov Derivatives of the amino acid tryptophan, which contains an indole ring, are a major family of AhR ligands. nih.gov For instance, dietary indole-3-carbinol (B1674136) and its derivatives are well-documented AhR agonists. nih.govnih.gov Activation of AhR by various indole compounds has been shown to regulate the differentiation and function of multiple immune cells, including dendritic cells (DCs) and T cells. nih.gov For example, the endogenous AhR ligand 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester can induce the formation of tolerogenic dendritic cells and regulatory T cells. nih.gov Given that the indole moiety is a recognized pharmacophore for AhR, it is plausible that (S)-2-(1H-Indol-3-yl)succinic acid could exhibit activity as an AhR ligand, thereby influencing AhR-mediated cellular pathways.
Pregnane X Receptor (PXR) and Toll-like Receptor 4 (TLR4) Modulation
Pregnane X Receptor (PXR): The Pregnane X Receptor (PXR) is a nuclear receptor highly expressed in the liver and intestines, where it functions as a sensor for a wide range of foreign compounds (xenobiotics) and some endogenous molecules. nih.gov Activation of PXR is a primary mechanism behind many drug-drug interactions. nih.gov Research has demonstrated that simple indole compounds, such as mono-methylated indoles, can act as ligands and partial agonists of human PXR. nih.gov These indoles were shown to induce the expression of PXR target genes like CYP3A4 and MDR1, particularly in human intestinal cell models. nih.gov This suggests that the indole ring of (S)-2-(1H-Indol-3-yl)succinic acid could potentially interact with and modulate PXR activity, influencing the metabolism of co-administered substances.
Toll-like Receptor 4 (TLR4): Toll-like Receptor 4 (TLR4) is a key receptor of the innate immune system that recognizes molecular patterns from pathogens and endogenous danger signals, triggering inflammatory responses. nih.govnih.gov While there is no direct experimental evidence of (S)-2-(1H-Indol-3-yl)succinic acid modulating TLR4, computational studies have identified related structures as potential TLR4 modulators. nih.gov An in silico screening of a large chemical library for compounds capable of binding to the human TLR4/MD-2 dimer identified an N-(2-(1H-indol-3-yl)ethyl)benzamide as a potential TLR4 agonist. nih.gov This finding suggests that indole-containing structures may have the potential to interact with the TLR4 signaling complex, although experimental validation for (S)-2-(1H-Indol-3-yl)succinic acid is required.
Enzyme Modulation and Inhibition Kinetics
The succinic acid portion of the molecule suggests a potential for interaction with various metabolic enzymes.
Tyrosinase Inhibition Studies
Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis in mammals and enzymatic browning in plants. nih.gov Consequently, its inhibitors are of great interest. nih.gov While no specific studies on the tyrosinase inhibitory activity of (S)-2-(1H-Indol-3-yl)succinic acid were found, the activity of its parent compound, succinic acid, has been evaluated. Succinic acid has been shown to inhibit mushroom tyrosinase with a reported IC₅₀ value of 2.943 mM. mdpi.com Other carboxylic acids also demonstrate inhibitory effects, with mechanisms ranging from competitive to mixed-type inhibition. mdpi.com This suggests that the succinic acid moiety of (S)-2-(1H-Indol-3-yl)succinic acid could contribute to a potential inhibitory effect on tyrosinase.
Table 1: Inhibitory Effects of Various Carboxylic Acids on Mushroom Tyrosinase This table is interactive. You can sort and filter the data.
| Compound | IC₅₀ (mM) | Type of Inhibition |
|---|---|---|
| Succinic Acid | 2.943 | Not Specified |
| 3-Phenyllactic Acid | 3.50 | Mixed-type |
| Lactic Acid | 5.42 | Mixed-type |
| L-Pyroglutamic Acid | 3.38 | Competitive |
| Malic Acid | 3.91 | Mixed-type |
Data sourced from MDPI mdpi.com
Interaction with Other Biological Enzymes
The succinic acid component of the molecule points towards potential interactions with crucial enzyme systems, notably the Cytochrome P450 (CYP450) family. In vitro studies using human liver microsomes have shown that succinic acid significantly inhibits the activity of several key CYP450 isoforms involved in drug metabolism. nih.gov
Specifically, succinic acid was found to inhibit CYP3A4, CYP2D6, and CYP2C9 in a concentration-dependent manner. nih.gov The inhibition of CYP3A4 was determined to be non-competitive, while the inhibition of CYP2D6 and CYP2C9 was competitive. nih.gov These findings indicate that the succinic acid moiety of (S)-2-(1H-Indol-3-yl)succinic acid could lead to potential drug-drug interactions if co-administered with drugs metabolized by these enzymes. nih.gov
Table 2: Inhibition of Human Cytochrome P450 Isoforms by Succinic Acid This table is interactive. You can sort and filter the data.
| CYP450 Isoform | IC₅₀ (μM) | Inhibition Constant (Kᵢ) (μM) | Mechanism of Inhibition |
|---|---|---|---|
| CYP3A4 | 12.82 | 6.18 | Non-competitive, Time-dependent |
| CYP2D6 | 14.53 | 7.40 | Competitive |
| CYP2C9 | 19.60 | 9.48 | Competitive |
Data sourced from PubMed Central nih.gov
Cellular Signaling Pathway Interventions
Succinate (B1194679), traditionally known as a metabolic intermediate in the tricarboxylic acid (TCA) cycle, is now recognized as a critical signaling molecule that can link cellular metabolism to inflammatory responses. nih.govnih.gov The presence of the succinate structure in (S)-2-(1H-Indol-3-yl)succinic acid suggests it may intervene in these signaling pathways.
Disruptions in the TCA cycle can cause succinate to accumulate in the mitochondria and subsequently be released into the cytosol and extracellular space. nih.govnih.gov This accumulation triggers specific signaling events:
Intracellular Signaling: In the cytosol, elevated succinate levels can inhibit prolyl hydroxylase (PHD) enzymes. nih.gov This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that drives the expression of pro-inflammatory genes, even under normal oxygen conditions. nih.gov
Extracellular Signaling: When released from the cell, succinate can act as a hormone-like molecule by activating a specific G-protein coupled receptor known as Succinate Receptor 1 (SUCNR1). nih.govnih.gov Activation of SUCNR1 on the surface of immune cells, such as macrophages and dendritic cells, can modulate their activity, leading to either pro- or anti-inflammatory responses depending on the cellular context. nih.gov
Therefore, by potentially increasing the local concentration of a succinate-like molecule, (S)-2-(1H-Indol-3-yl)succinic acid could influence the HIF-1α pathway and SUCNR1-mediated signaling, thereby playing a role in modulating inflammation and immune cell function. nih.govnih.gov
Regulation of Gene Expression
The succinate component of the molecule points to a potential role in gene expression regulation. Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, is recognized as a signaling molecule that can influence cellular function by altering gene expression patterns. exlibrisgroup.com Accumulation of succinate in the cytoplasm can lead to a state of "pseudohypoxia," initiating hypoxic responses even under normal oxygen levels by stabilizing the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). mdpi.comnih.gov This stabilization occurs because succinate inhibits prolyl hydroxylases (PHDs), enzymes that mark HIF-1α for degradation. frontiersin.orgnih.gov Activated HIF-1α then translocates to the nucleus and upregulates a variety of genes, including those involved in inflammation, angiogenesis, and metabolism. mdpi.comnih.govnih.gov
In inflammatory conditions, this succinate-HIF-1α axis can enhance the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β). nih.gove-enm.orgnih.gov For instance, in activated macrophages, a metabolic shift leads to succinate accumulation, which stabilizes HIF-1α and results in increased IL-1β production. nih.gov Furthermore, studies on intestinal flora metabolites have shown that indole-3-butyric acid and disodium (B8443419) succinate can upregulate the expression of genes associated with the bacterial SOS response, such as phoP and umuC. nih.gov Given these roles, it is plausible that (S)-2-(1H-Indol-3-yl)succinic acid could modulate the expression of genes regulated by succinate-sensitive pathways, such as those controlled by HIF-1α.
Intercellular and Intracellular Signaling Modulations
The dual structure of (S)-2-(1H-Indol-3-yl)succinic acid suggests it could participate in both intercellular and intracellular signaling.
Intracellular Signaling: As a succinate derivative, the compound could function as an intracellular signaling molecule. longdom.org Elevated cytosolic succinate is a key signal that links metabolic state to cellular responses like inflammation. frontiersin.orgijpsjournal.com By inhibiting prolyl hydroxylases, succinate accumulation leads to the stabilization of HIF-1α, a central regulator of cellular adaptation to low oxygen. frontiersin.orgnih.govnih.gov This stabilization triggers a signaling cascade that boosts the transcription of inflammatory genes. frontiersin.orgnih.gov Succinate can also induce the production of mitochondrial reactive oxygen species (ROS), which further supports HIF-1α stabilization. frontiersin.org Therefore, (S)-2-(1H-Indol-3-yl)succinic acid may influence these intracellular pathways, potentially modulating cellular responses to metabolic stress and inflammation.
Intercellular Signaling: Succinate also functions as an extracellular signaling molecule by activating a specific G protein-coupled receptor, Succinate Receptor 1 (SUCNR1), also known as GPR91. frontiersin.orgwikipedia.orgresearchgate.net This receptor is found on various cell types, including immune cells, and its activation can trigger diverse downstream signaling pathways. frontiersin.orgfrontiersin.org For example, SUCNR1 activation can modulate the pro-inflammatory or anti-inflammatory activities of immune cells. frontiersin.orgnih.gov In some contexts, SUCNR1 signaling promotes inflammation, while in others it can have an anti-inflammatory effect. researchgate.netnih.gov The signaling outcome can depend on the metabolic state of the cell and the specific G proteins (Gi or Gq) that are activated. nih.gov The presence of the succinate moiety suggests that (S)-2-(1H-Indol-3-yl)succinic acid could potentially act as a ligand for SUCNR1, thereby mediating cell-to-cell communication and influencing physiological processes like immune responses and tissue homeostasis. frontiersin.org
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's structure correlates with its biological activity, guiding the design of more potent and selective compounds. mdpi.comnih.gov For (S)-2-(1H-Indol-3-yl)succinic acid, SAR would involve systematically modifying the indole ring, the succinic acid chain, and the chiral center to probe their influence on biological function.
Impact of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity. ijpsjournal.commhmedical.com Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles because biological targets like enzymes and receptors are themselves chiral. nih.govslideshare.netresearchgate.net
The designation "(2S)-" in (S)-2-(1H-Indol-3-yl)succinic acid specifies a particular stereoisomer, indicating that the spatial arrangement at the second carbon of the butanedioic acid chain is defined. This specificity is crucial, as enantiomers of a drug can have significantly different activities:
One enantiomer may be highly active, while the other is inactive. nih.gov
The enantiomers may have qualitatively different effects. nih.gov
One enantiomer might be therapeutic while the other is toxic, as famously exemplified by thalidomide. slideshare.net
Studies on other chiral compounds have consistently shown that stereochemistry can profoundly influence biological activity. For instance, investigations into nature-inspired 3-Br-acivicin isomers revealed that only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is key for recognition by cellular transporters and for binding to the biological target. nih.gov Similarly, altering the stereochemistry at certain positions in macrolide derivatives can have a major impact on their antibacterial and anti-inflammatory activities. nih.gov Therefore, the biological effects of (S)-2-(1H-Indol-3-yl)succinic acid are likely highly dependent on its specific (2S) configuration, and its (2R) enantiomer would be expected to have a different biological profile.
Table 1: Principles of Stereochemistry in Biological Systems
| Principle | Description | Reference |
|---|---|---|
| Enantiomeric Specificity | Biological systems are chiral and can differentiate between enantiomers, leading to different physiological responses. | nih.gov |
| Differential Activity | One enantiomer may be pharmacologically active while the other is inactive, less active, or produces different or adverse effects. | nih.govslideshare.net |
| Pharmacokinetic Differences | Enantiomers can differ in their absorption, distribution, metabolism, and excretion. | researchgate.net |
| Target Binding | The 3D structure of a molecule dictates its fit and interaction with a biological target, making stereochemistry crucial for potency. | nih.gov |
Correlation of Molecular Properties with Biological Potency
The biological potency of a compound is intrinsically linked to its physicochemical and structural properties. Quantitative Structure-Activity Relationship (QSAR) studies aim to create mathematical models that correlate these properties with biological activity, enabling the prediction of potency for new compounds. jocpr.comnih.gov
For a molecule like (S)-2-(1H-Indol-3-yl)succinic acid, several molecular properties would be critical for its biological potency:
Electronic Properties: The distribution of electrons in the indole ring and the carboxyl groups of the succinic acid moiety determines the potential for hydrogen bonding, hydrophobic interactions, and π-π stacking with a receptor. researchgate.net These interactions are key to binding affinity.
Hydrophobicity and Lipophilicity: The balance between the lipophilic indole ring and the hydrophilic dicarboxylic acid portion (amphipathicity) is critical. This balance affects the compound's solubility, membrane permeability, and binding to target proteins. For some HIV fusion inhibitors, an amphipathic nature was found to be a requirement for activity in cellular assays. nih.gov
QSAR studies on various indole derivatives have successfully modeled their activity against different targets by using quantum and molecular descriptors. tandfonline.comphyschemres.orgmdpi.com These studies provide a framework for how the specific properties of (S)-2-(1H-Indol-3-yl)succinic acid could be correlated with its biological potency.
Table 2: Key Molecular Properties Influencing Biological Potency
| Molecular Property | Influence on Potency | Reference |
|---|---|---|
| Shape & Size | Determines the fit into the active site of a biological target. | nih.gov |
| Lipophilicity (LogP) | Affects solubility, absorption, distribution, and membrane permeability. | jocpr.com |
| Electronic Distribution | Governs non-covalent interactions like hydrogen bonds and van der Waals forces. | researchgate.net |
| Amphipathicity | The balance of hydrophilic and hydrophobic regions can be essential for interaction with cellular components and targets. | nih.gov |
| Stereochemistry | The 3D arrangement of atoms is critical for specific binding to chiral biological targets. | nih.govnih.gov |
Biological Roles and Physiological Significance Non Clinical Contexts
Role in Plant Growth and Development
(S)-Indole-3-succinic acid is recognized as a synthetic auxin, a class of plant hormones that play a central role in regulating plant growth and development. Its effects are stereoselective, meaning the spatial arrangement of its atoms influences its biological activity. nih.govnih.govgoogle.com
Auxin Activity and Plant Growth Regulation
(S)-Indole-3-succinic acid exhibits auxin activity, capable of promoting cell elongation, a hallmark of this hormone class. nih.govgoogle.com Research has demonstrated that both the individual enantiomers of Indole-3-succinic acid (ISA) and their racemic mixture function as auxins. google.com In some instances, ISA has been found to be more effective at promoting seedling growth than the naturally occurring auxin Indole-3-acetic acid (IAA) and other synthetic auxins like Indole-3-butyric acid (IBA) and naphthaleneacetic acid (NAA). google.comgoogle.com The growth-promoting effects of auxins are crucial for a variety of developmental processes in plants. google.com
Different plant species and even different varieties within the same species can respond differently to various auxins, including the enantiomers of ISA. google.com This specificity allows for a broader range of responses than can be achieved with other conventional synthetic auxins. google.com
Influence on Root Morphogenesis and Seedling Growth
A significant role of auxins is the stimulation of root formation, and (S)-Indole-3-succinic acid has been shown to be effective in this regard. nih.govgoogle.com It is used to promote the growth of adventitious roots on stem and leaf cuttings, which is a common practice in plant propagation to hasten root initiation and improve the quantity and quality of roots. google.com
Studies on Fuchsia hybrida varieties have illustrated the potent effect of (S)-Indole-3-succinic acid on root growth. The optimal concentration for promoting root growth in these plants was found to be in the range of 10⁻⁷ to 10⁻⁸ molar. google.com Interestingly, different varieties of Fuchsia showed opposite enantioselectivity, with one variety responding more strongly to the (S)-enantiomer and another to the (R)-enantiomer, highlighting the stereoselective nature of its activity. google.com
| Fuchsia Variety | Optimal Concentration (Molar) | Observed Effect |
|---|---|---|
| Swingtime Fuchsia (SF) | 10⁻⁷ to 10⁻⁸ | Significant promotion of root growth. google.com |
| Varigated Fuchsia (VF) | 10⁻⁷ to 10⁻⁸ | Significant promotion of root growth, with opposite enantioselectivity to SF. google.com |
Activation of Plant Immune System and Stress Response
Currently, there is a lack of direct scientific evidence specifically linking (2S)-1-(1H-indol-3-yl)butanedioic acid to the activation of the plant immune system or stress response. However, research on related indole (B1671886) compounds and auxins provides some context. The natural auxin, Indole-3-acetic acid (IAA), is known to be involved in plant responses to both biotic and abiotic stress. nih.govnih.gov For instance, exogenous application of IAA has been shown to improve drought tolerance in white clover by modulating the expression of stress-responsive genes. nih.gov Furthermore, some conjugated forms of IAA, like IAA-Aspartic acid, can be manipulated by pathogens to promote disease development, indicating a complex role for auxin metabolism in plant-pathogen interactions. nih.gov Another related compound, Indole-3-butyric acid (IBA), has been shown to enhance antioxidative defense mechanisms and alleviate low-temperature stress in sugarcane. mdpi.com While these findings on other auxins are insightful, further research is required to determine if (2S)-1-(1H-indol-3-yl)butanedioic acid possesses similar properties in plant immunity and stress response.
Function in Microbial Physiology and Ecology
The influence of (2S)-1-(1H-indol-3-yl)butanedioic acid on microbial physiology is not well-documented. However, the broader classes of indole derivatives and succinic acid are known to play significant roles in microbial processes.
Regulation of Bacterial Virulence Factors and Biofilm Formation
There is no specific research available on the effect of (2S)-1-(1H-indol-3-yl)butanedioic acid on bacterial virulence and biofilm formation. However, many other indole derivatives have been shown to modulate these processes. For example, indole itself can inhibit biofilm formation in various bacteria, including E. coli and Pseudomonas aeruginosa, and can also decrease the production of virulence factors. nih.govnih.gov Conversely, Indole-3-acetic acid (IAA) has been reported to stimulate the production of extracellular polymeric substances, which are key components of the biofilm matrix in E. coli. nih.gov In Pseudomonas aeruginosa, IAA has been shown to inhibit biofilm formation and the production of certain virulence factors. researchgate.net
Succinic acid, the butanedioic acid component of the molecule, can also influence bacterial behavior. In some contexts, it is considered a bacterial virulence factor. For instance, at acidic pH, succinic acid produced by Bacteroides species can inhibit the function of neutrophils, which are crucial components of the innate immune system. nih.gov Extracellular succinate (B1194679) has also been found to induce the formation of organized biofilms in Clostridioides difficile. nih.gov
| Compound | Microorganism | Observed Effect |
|---|---|---|
| Indole | E. coli, P. aeruginosa | Inhibition of biofilm formation and virulence factors. nih.govnih.gov |
| Indole-3-acetic acid (IAA) | E. coli | Stimulation of extracellular polymeric substance production. nih.gov |
| Indole-3-acetic acid (IAA) | P. aeruginosa | Inhibition of biofilm formation and virulence factors. researchgate.net |
| Succinic acid | Bacteroides spp. | Inhibition of neutrophil function (virulence factor). nih.gov |
| Succinic acid | Clostridioides difficile | Induction of biofilm formation. nih.gov |
Modulation of Antibiotic Resistance Mechanisms
Direct evidence on the role of (2S)-1-(1H-indol-3-yl)butanedioic acid in modulating antibiotic resistance is not available. However, studies on related compounds suggest potential activities. Various synthetic indole derivatives have been investigated for their antibacterial properties and their ability to overcome antibiotic resistance. nih.gov Some indole-3-carboxamido-polyamine conjugates have been shown to potentiate the effects of antibiotics like doxycycline (B596269) against Gram-negative bacteria, possibly by disrupting the bacterial membrane. nih.gov
Furthermore, metabolites from intestinal flora, such as Indole-3-butyric acid (IBA) and disodium (B8443419) succinate, have been observed to promote the transfer of plasmid-mediated antibiotic resistance genes between bacteria at low concentrations. nih.gov This suggests that indole derivatives and succinates present in microbial environments could have complex effects on the spread of antibiotic resistance. The specific actions of (2S)-1-(1H-indol-3-yl)butanedioic acid in this context remain an open area for investigation.
Interbacterial and Host-Microbe Crosstalk
Direct research detailing the role of (2S)-Indole-3-succinic acid in interbacterial communication or host-microbe crosstalk is not available in the current body of scientific literature. However, the foundational molecule, indole , and its derivatives are well-established as crucial signaling molecules in these processes.
Indole, a metabolite of tryptophan produced by numerous bacterial species, functions as a signal in both inter-species and cross-kingdom communication. nih.govsciety.orgnih.gov It is known to regulate various bacterial processes, including spore formation, plasmid stability, biofilm formation, and virulence. nih.govnih.gov In the context of host-microbe interactions, indole produced by the gut microbiota is recognized as a beneficial chemical cue that can be absorbed by host cells. nih.gov
Other indole derivatives, such as Indole-3-acetic acid (IAA) and Indole-3-propionic acid (IPA) , also play significant roles. IAA, a known plant hormone, is involved in communication between bacteria and algae. nih.gov IPA, primarily produced by Clostridium sporogenes, is a key signaling molecule that modulates host immunity. nih.gov The succinate component of ISA is also a product of bacterial fermentation and can accumulate during gut microbiome disturbances. researchgate.netmdpi.com A recent study demonstrated that Indole-3-butyric acid (IBA) and disodium succinate can promote the transfer of antibiotic resistance genes between Escherichia coli strains, highlighting the complex role of these metabolites in the gut microbiome. nih.gov
Table 1: Role of Related Compounds in Microbial and Host Crosstalk
| Compound | Role in Interbacterial/Host-Microbe Crosstalk |
|---|---|
| Indole | Regulates biofilm formation, virulence, and antibiotic resistance; acts as a cross-kingdom signal. nih.govnih.govnih.gov |
| Indole-3-acetic acid (IAA) | Facilitates communication between bacteria and algae. nih.gov |
| Indole-3-propionic acid (IPA) | Acts as a signaling molecule modulating host immunity. nih.gov |
| Succinate | Produced by bacterial fermentation; levels are associated with microbiome disturbances. researchgate.netmdpi.com |
Influence on Mammalian Biological Systems (Mechanistic Studies, Excluding Clinical Outcomes)
There is no specific research available on the influence of (2S)-Indole-3-succinic acid on mammalian biological systems within the specified contexts. The following sections discuss the known mechanistic roles of structurally similar indole derivatives and succinate.
Modulation of Metabolic Pathways (e.g., Liver Metabolism)
The direct impact of (2S)-Indole-3-succinic acid on mammalian metabolic pathways, including liver metabolism, has not been investigated. However, related gut microbiota-derived tryptophan metabolites have demonstrated significant effects.
Indole-3-acetate (I3A) has been shown to alleviate diet-induced hepatic steatosis (fatty liver) and inflammation in mice. elifesciences.org Mechanistic studies reveal that I3A can improve mitochondrial respiration in liver cells by up-regulating Peroxisome proliferator-activated receptor γ coactivator 1-alpha (PGC1α), a key regulator of mitochondrial biogenesis. nih.gov Similarly, indole treatment has been found to decrease hepatic fat deposition and suppress genes involved in lipogenesis. iu.eduIndole-3-propionic acid (IPA) has also been associated with liver health, with lower circulating levels observed in individuals with liver fibrosis. nih.govsciopen.com In vitro studies suggest IPA may help inactivate hepatic stellate cells, which are key drivers of liver fibrosis. researchgate.net
Regulation of Immune Response and Gut Barrier Function
While no studies have specifically examined the immunomodulatory or gut barrier-protective effects of (2S)-Indole-3-succinic acid , both its indole and succinate components are known to be active in these areas.
Indole and its derivatives are critical for maintaining intestinal homeostasis. nih.gov Indole itself is known to strengthen the integrity of the intestinal barrier. nih.gov The metabolite Indole-3-acetic acid (IAA) has been shown to maintain the intestinal epithelial barrier by enhancing mucin sulfation through the aryl hydrocarbon receptor (AhR) pathway. nih.govtandfonline.com Similarly, Indole-3-propionic acid (IPA) promotes gut barrier function by regulating the production of IL-22, an important cytokine for epithelial defense. researchgate.net
The succinate moiety is also a potent signaling molecule in immunity. It can act on immune cells through its receptor, SUCNR1, to modulate both pro- and anti-inflammatory activities. frontiersin.orgnih.gov Elevated succinate levels are often found in inflammatory conditions and can enhance immune responses, though its role in the gut is complex and can contribute to both protective and pathological inflammation. researchgate.netmdpi.com
Table 2: Effects of Related Compounds on Immune and Gut Barrier Function
| Compound/Moiety | Effect on Immune Response / Gut Barrier | Mechanism |
|---|---|---|
| Indole | Strengthens gut barrier. nih.gov | Absorbed by intestinal epithelial cells. nih.gov |
| Indole-3-acetic acid (IAA) | Enhances gut barrier function. nih.govtandfonline.com | Promotes mucin sulfation via the AhR pathway. nih.govtandfonline.com |
| Indole-3-propionic acid (IPA) | Promotes gut barrier function. researchgate.net | Regulates IL-22 production. researchgate.net |
| Succinate | Modulates immune cell activity. frontiersin.orgnih.gov | Acts on the SUCNR1 receptor to enhance or suppress inflammation depending on the context. mdpi.comfrontiersin.orgnih.gov |
Neurotransmitter Regulation (e.g., Serotonin (B10506) and Melatonin (B1676174) Pathways)
There is no available research linking (2S)-Indole-3-succinic acid to the regulation of neurotransmitter pathways. The synthesis of serotonin and melatonin is fundamentally linked to tryptophan, the same amino acid precursor for all indole compounds. nih.govmdpi.com
The primary pathway for melatonin synthesis begins with the conversion of tryptophan to serotonin. nih.govyoutube.com Serotonin is then converted in a two-step process to melatonin, a hormone crucial for regulating circadian rhythms and sleep-wake cycles. youtube.comyoutube.com Given this shared metabolic origin, it is plausible that the administration of exogenous indole compounds could influence the availability of tryptophan for these pathways, but this has not been studied for (2S)-Indole-3-succinic acid . Other indole derivatives, like Indole-3-carbinol (B1674136) (I3C) , are recognized for their ability to influence brain neurotransmitter systems and exhibit neuroprotective properties. mdpi.com
Oxidative Stress Response Modulation
The potential role of (2S)-Indole-3-succinic acid in modulating oxidative stress has not been documented. However, many indole-based compounds are known for their antioxidant properties.
Indole-3-propionic acid (IPA) has been widely investigated as a potent antioxidant and free-radical scavenger that can protect cells from oxidative damage. researchgate.netnih.gov Studies have shown that IPA can attenuate neuronal damage and oxidative stress in the brain. researchgate.netnih.govIndole-3-acetic acid (IAA) also exhibits anti-inflammatory and anti-oxidative activity, partly through the induction of heme oxygenase-1 (HO-1) and direct neutralization of free radicals. mdpi.com Conversely, some indole derivatives like Indole-3-carbinol (I3C) can, under certain conditions, enhance oxidative stress, suggesting that the effects of these compounds are highly context-dependent. nih.gov
Advanced Analytical and Detection Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of (S)-Indole-3-succinic acid, enabling its separation from complex matrices and the quantification of its concentration. The choice of technique depends on the required resolution, sensitivity, and the specific analytical goal, such as assessing enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of indole (B1671886) compounds. For Butanedioic acid, 1H-indol-3-yl-, (2S)-, a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach uses a non-polar stationary phase (often a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The method involves injecting the sample onto the column and eluting it with a mobile phase, often a gradient mixture of an aqueous solution (containing an acid like formic acid or acetic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using a UV detector, as the indole ring possesses a strong chromophore that absorbs light in the UV spectrum (typically around 280 nm). researchgate.net Quantification is performed by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration. While specific HPLC methods for this exact compound are often proprietary, the general parameters are well-established for the analysis of related indole auxins. researchgate.netnih.gov
Table 1: Representative HPLC Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis or Photodiode Array (PDA) at 280 nm |
| Column Temp. | 25-35 °C |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and significantly faster analysis times. mdpi.commdpi.com UPLC systems operate at higher pressures to push the mobile phase through the densely packed column.
For the analysis of auxins and their metabolites, UPLC is frequently coupled with mass spectrometry (UPLC-MS), providing a powerful tool for both quantification and structural confirmation. mdpi.comnih.govcreative-proteomics.com The fundamental principles of separation are similar to HPLC (i.e., reversed-phase), but the efficiency is much greater. This allows for better separation of the target compound from closely related structures or matrix interferences. The enhanced peak concentration (narrower peaks) also leads to lower detection limits. researchgate.net
Table 2: Typical UPLC System Parameters
| Parameter | Typical Condition |
|---|---|
| Column | UPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Rapid Gradient |
| Flow Rate | 0.3-0.5 mL/min |
| Detector | Photodiode Array (PDA); Mass Spectrometer (MS) |
| Column Temp. | 30-45 °C |
Since Butanedioic acid, 1H-indol-3-yl- exists as a pair of enantiomers, (2S)- and (2R)-, assessing the enantiomeric purity is crucial, as different enantiomers can exhibit distinct biological activities. Research has confirmed that the enantiomers of indole-3-succinic acid can be resolved using chromatography. nih.gov This separation is achieved using a Chiral Stationary Phase (CSP).
CSPs are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are among the most versatile and widely used for separating a broad range of chiral compounds, including those with acidic functional groups. nih.govmdpi.com The separation mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole, and π-π interactions, between the analyte and the chiral selector. mdpi.comyoutube.com The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) with a small amount of an acidic modifier, is optimized to achieve baseline separation of the two enantiomers. nih.gov
Table 3: General Conditions for Chiral HPLC Separation
| Parameter | Typical Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative) |
| Mobile Phase | Hexane/Ethanol (B145695) or Isopropanol (with 0.1% Trifluoroacetic Acid) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5-1.0 mL/min |
| Detector | UV at 280 nm |
| Column Temp. | Ambient (e.g., 25 °C) |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive and selective detection method, especially when coupled with a chromatographic separation front-end.
The combination of Liquid Chromatography with Mass Spectrometry (LC-MS), and particularly with tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and selective quantification of compounds like (S)-Indole-3-succinic acid in complex biological or environmental samples. researchgate.netmdpi.com After the compound is separated by the LC system (either HPLC or UPLC), it enters the mass spectrometer's ion source, most commonly an Electrospray Ionization (ESI) source, which generates gas-phase ions of the analyte. nih.gov
In a single MS mode, the spectrometer scans a range of m/z values to detect the molecular ion of the target compound (e.g., [M-H]⁻ in negative ion mode). For enhanced specificity, tandem MS (MS/MS) is used. In this mode, a specific precursor ion (the molecular ion) is selected, fragmented through collision with an inert gas, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low detection limits. researchgate.netnih.gov For Butanedioic acid, 1H-indol-3-yl-, fragmentation would likely occur at the succinic acid moiety and the bond connecting it to the indole ring.
Table 4: Representative LC-MS/MS Parameters for Analysis
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M-H]⁻ | m/z 232.06 (for C₁₂H₁₁NO₄) |
| Example Product Ions | Fragments corresponding to loss of CO₂, H₂O, or cleavage of the succinate (B1194679) group |
| Collision Gas | Argon or Nitrogen |
| Capillary Voltage | 3-4 kV |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Butanedioic acid, 1H-indol-3-yl-, (2S)- is a non-volatile compound due to its polar carboxylic acid groups. Therefore, direct analysis by GC-MS is not feasible.
To make it suitable for GC analysis, a chemical derivatization step is required to convert the non-volatile acid into a volatile derivative. nih.gov A common method for carboxylic acids is silylation, which involves reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). gcms.czuran.ua This agent replaces the acidic protons on the carboxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. uran.uaresearchgate.net After derivatization, the sample can be injected into the GC-MS system, where it is separated on a capillary column and detected by the mass spectrometer. This method is highly sensitive but requires additional sample preparation steps compared to LC-MS.
Table 5: Hypothetical GC-MS Analysis Protocol
| Step | Description |
|---|---|
| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) at elevated temperature (e.g., 70°C) to form the di-TMS-ester. uran.ua |
| 2. GC Separation | Capillary column (e.g., DB-5ms), temperature-programmed run from a low to high temperature. |
| 3. Ionization | Electron Ionization (EI) at 70 eV. |
| 4. MS Detection | Full scan to identify the molecular ion and fragmentation pattern, or Selected Ion Monitoring (SIM) for quantification of specific fragment ions. |
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the chemical analysis of indole derivatives, providing detailed information about their electronic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural confirmation of "(2S)-1H-indol-3-yl-butanedioic acid". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecule's carbon-hydrogen framework.
For "(2S)-1H-indol-3-yl-butanedioic acid", the ¹H NMR spectrum would exhibit characteristic signals for the protons on the indole ring, the succinic acid backbone, and the N-H proton of the indole. The aromatic region (typically δ 7.0-8.0 ppm) would show distinct multiplets corresponding to the protons on the benzene (B151609) portion of the indole ring and the proton at the C2 position. nih.govmdpi.com The aliphatic region would contain signals for the methine (CH) and methylene (B1212753) (CH₂) protons of the butanedioic acid moiety. The stereochemistry at the chiral center (2S) influences the coupling patterns and chemical shifts of the adjacent protons.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.govmdpi.com The carbonyl carbons of the carboxylic acid groups would appear far downfield (typically δ 170-180 ppm), while the aromatic carbons of the indole ring would resonate in the δ 110-140 ppm range. nih.gov The aliphatic carbons of the succinate chain would be found in the upfield region of the spectrum. The complete assignment of ¹H and ¹³C signals, often aided by two-dimensional NMR techniques (like COSY and HSQC), allows for the definitive confirmation of the compound's constitution and connectivity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Butanedioic acid, 1H-indol-3-yl-, (2S)- Predicted values are based on the analysis of structurally similar indole derivatives. nih.govmdpi.com
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole NH | ~11.0 | - |
| Indole C2-H | ~7.2 | ~124.0 |
| Indole C4-H | ~7.6 | ~119.0 |
| Indole C5-H | ~7.1 | ~122.0 |
| Indole C6-H | ~7.0 | ~120.0 |
| Indole C7-H | ~7.4 | ~111.0 |
| Succinate C2-H | ~4.0 (dd) | ~45.0 |
| Succinate C3-H₂ | ~2.8-3.0 (m) | ~35.0 |
| Carboxyl COOH | ~12.0 (broad s) | ~175.0, ~176.0 |
| Indole C3 | - | ~115.0 |
| Indole C3a | - | ~127.0 |
UV-Visible spectroscopy is a valuable technique for detecting and assessing the purity of compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. uobabylon.edu.iq The indole ring system in "(2S)-1H-indol-3-yl-butanedioic acid" acts as a strong chromophore.
Indole and its derivatives typically exhibit characteristic absorption spectra with multiple bands. researchgate.netsrce.hr The spectrum of "(2S)-1H-indol-3-yl-butanedioic acid" is expected to show strong absorption maxima (λmax) in the UV region, generally around 220 nm and between 270-290 nm. researchgate.netnist.gov The first, higher-energy peak corresponds to a π → π* transition within the benzene part of the ring, while the second, lower-energy band is characteristic of the electronic transitions within the entire heterocyclic π-system. researchgate.net The exact position and intensity of these peaks can be influenced by the solvent and the substituents on the indole ring. For "(2S)-1H-indol-3-yl-butanedioic acid", the succinic acid moiety is not expected to significantly alter the characteristic indole spectrum as it is not in conjugation with the ring system.
This technique is particularly useful in high-performance liquid chromatography (HPLC) systems equipped with a UV-Vis or diode-array detector (DAD). By monitoring the absorbance at a specific wavelength (e.g., 280 nm), the presence and concentration of the compound can be determined as it elutes from the chromatography column. The purity of a sample can also be assessed, as the presence of impurities with different chromophores would result in additional peaks or a distorted spectrum. researchgate.net
Table 2: Typical UV Absorption Maxima for Indole Chromophores
| Compound Type | Typical λmax 1 (nm) | Typical λmax 2 (nm) | Reference |
|---|---|---|---|
| Indole | ~216-220 | ~270-280, ~288 | nist.gov |
| Indole-3-acetic acid | ~222 | ~280, ~288 | researchgate.net |
Unbiased Extraction Methods for Discovery of Unknown Indolic Compounds
The discovery of novel or unexpected indolic compounds from complex biological sources, such as plant tissues or microbial cultures, requires unbiased extraction and analytical approaches. nih.govnih.gov Traditional methods often target known compounds, potentially overlooking new or rare derivatives. Modern discovery workflows aim to capture a broader spectrum of metabolites.
A common strategy involves an initial, general extraction using organic solvents like methanol, ethanol, or ethyl acetate (B1210297) to create a crude mixture of metabolites. mdpi.com This extract is then subjected to further purification and fractionation. A key challenge is to separate the indolic compounds from a vast excess of other plant or fungal metabolites.
Recent advances have led to powerful, less biased methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS). nih.gov These techniques offer high sensitivity and selectivity, enabling the detection of compounds at very low concentrations. One innovative, unbiased screening method uses the characteristic fragmentation pattern of the indole ring within the mass spectrometer. nih.gov Indolic compounds often generate a common quinolinium ion fragment (m/z 130.0651) during mass spectrometry analysis. By screening the entire dataset for this specific, high-mass-accuracy fragment, researchers can selectively identify potential indolic compounds within a complex mixture, even if they are unknown or not actively targeted. This approach facilitates the rapid discovery of novel indole conjugates and derivatives in diverse organisms. nih.gov
Other non-conventional extraction techniques such as ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) are also being explored to improve efficiency and reduce the use of harsh organic solvents, potentially providing different metabolite profiles compared to conventional methods. mdpi.com These unbiased methods are crucial for expanding our understanding of the "indolome"—the complete set of indolic compounds—in various biological systems.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Butanedioic acid, 1H-indol-3-yl-, (2S)- |
| (2S)-1H-indol-3-yl-butanedioic acid |
| Indole-3-acetic acid |
| Indole-3-carboxylic acid |
| Methanol |
| Ethanol |
Computational and Theoretical Investigations
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com This method is widely applied in drug design to understand how a ligand, such as an indole (B1671886) derivative, might interact with a biological target, typically a protein. nih.govajchem-a.com
Molecular docking simulations are instrumental in predicting the binding affinity, a measure of the strength of the interaction between a ligand and its target protein. nih.gov These studies can identify the specific amino acid residues within the protein's active site that are crucial for binding. For instance, docking studies on various indole derivatives have successfully predicted their binding modes and affinities with targets like the enzyme COX-2 and nicotinic acetylcholine (B1216132) receptors. jocpr.comajchem-a.com
The binding energy, typically expressed in kcal/mol, is a key output of these simulations, with more negative values indicating a stronger, more stable interaction. ajchem-a.com These calculations consider various types of interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov By analyzing these interactions, researchers can rationalize the compound's potential biological activity and guide the design of new, more potent derivatives. nih.gov
Table 1: Examples of Predicted Binding Affinities for Indole Derivatives from Molecular Docking Studies against Various Protein Targets.
| Indole Derivative Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Compound IIb (an imidazolidinone-indole derivative) | Cyclooxygenase-2 (COX-2) | -11.35 | ajchem-a.com |
| Compound 9 (a dithioic acid-indole derivative) | UDP-N-acetylmuramatel-alanine ligase (MurC) | -11.5 | nih.gov |
| Meloxicam (Reference Drug) | Cyclooxygenase-2 (COX-2) | -6.89 | ajchem-a.com |
| Ampicillin (Reference Drug) | UDP-N-acetylmuramatel-alanine ligase (MurC) | -8.0 | nih.gov |
The binding of a ligand to a protein is not a simple lock-and-key process; it often induces conformational changes in the protein's structure. These changes can be subtle shifts in side chains or significant rearrangements of entire domains. nih.gov Such allosteric effects are critical for biological function, often leading to the activation or inhibition of the protein's activity. nih.gov
For example, studies have shown that the binding of a regulatory protein can induce structural changes that are transmitted through the protein to its catalytic domains, thereby activating its enzymatic functions. nih.gov Similarly, the adsorption of proteins onto a surface can lead to changes in their secondary structure, such as an increase in α-helical or random coil content, demonstrating the dynamic nature of protein conformations in response to their environment. nih.gov Understanding these ligand-induced conformational changes is essential for comprehending the full mechanism of action.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a widespread tool for studying molecules like indole and butanoic acid derivatives due to its balance of accuracy and computational cost. mdpi.combiointerfaceresearch.com DFT calculations allow for the optimization of molecular geometry and the prediction of a wide range of chemical properties. nih.gov
DFT is used to analyze the electronic structure, focusing on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity and stability. biointerfaceresearch.com A smaller energy gap generally implies higher reactivity. This analysis helps in understanding the charge transfer interactions that can occur within the molecule or between the molecule and a binding partner.
Table 2: Representative Frontier Molecular Orbital (FMO) Energy Values for a Butanoic Acid Derivative Calculated Using DFT (B3LYP/6-31+G(d)).
| Parameter | Energy (eV) | Reference |
|---|---|---|
| EHOMO | -6.28 | biointerfaceresearch.com |
| ELUMO | -2.12 | biointerfaceresearch.com |
| Energy Gap (ΔE) | 4.16 | biointerfaceresearch.com |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich, attractive to positive charges) and blue indicating regions of positive electrostatic potential (electron-poor, repulsive to positive charges). uni-muenchen.deresearchgate.net For a molecule like Butanedioic acid, 1H-indol-3-yl-, (2S)-, MEP maps would highlight the electron-rich areas around the carboxyl oxygen atoms and potentially the indole nitrogen, identifying them as likely sites for electrophilic attack or hydrogen bond formation. uni-muenchen.de
DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. biointerfaceresearch.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the molecule's fundamental vibrational modes. nih.gov These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and aid in the assignment of observed spectral bands to specific molecular motions, such as C-C stretching, N-H bending, or O-H stretching. researchgate.net Studies on related indole derivatives have shown an excellent correlation between the vibrational frequencies calculated by DFT methods (e.g., B3LYP) and those obtained experimentally, validating both the theoretical model and the experimental characterization. nih.govresearchgate.net
Molecular Dynamics Simulations and Conformational Sampling
While specific, large-scale molecular dynamics (MD) simulation studies focused exclusively on Butanedioic acid, 1H-indol-3-yl-, (2S)- are not extensively detailed in publicly available literature, the methodology is frequently applied to related indole-containing molecules to understand their behavior in biological systems. nih.gov MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions.
For a molecule such as Butanedioic acid, 1H-indol-3-yl-, (2S)-, an MD simulation would typically begin with a starting conformation, which could be derived from experimental techniques like X-ray crystallography or NMR spectroscopy. It is noteworthy that the absolute configuration of the enantiomers of indole-3-succinic acid has been determined using X-ray diffraction analysis, providing a validated starting point for such simulations. google.com The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent positions, effectively creating a trajectory of the molecule's dynamics.
A primary goal of MD and conformational sampling is to explore the potential energy surface of the molecule to identify low-energy, stable conformations. The flexibility of Butanedioic acid, 1H-indol-3-yl-, (2S)- arises from the rotatable bonds in its butanedioic acid (succinic acid) side chain. The simulation would sample the various torsion angles of this chain, revealing the preferred spatial arrangements of the carboxyl groups relative to the indole ring.
In the context of biological activity, MD simulations are often used to study the interaction of a ligand with its protein target. For instance, in a study of the related compound Indole-3-propionic acid (IPA) with DNA, MD simulations were used to confirm the stability of the ligand-DNA complex. nih.gov Analysis of the simulation trajectory can reveal:
Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and protein atoms are calculated to assess the stability of the complex over the simulation time. A stable RMSD suggests a stable binding mode. nih.gov
Key Intermolecular Interactions: The simulation can identify and quantify persistent interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. For example, simulations on IPA showed hydrogen bonds forming between its carboxyl group and A-T base pairs of DNA. nih.gov
Conformational Changes: The study can show how the ligand and the protein adapt their conformations upon binding.
The data below illustrates the type of information that can be extracted from a hypothetical MD simulation of Butanedioic acid, 1H-indol-3-yl-, (2S)- bound to a target protein.
| Simulation Metric | Description | Example Value/Finding |
|---|---|---|
| RMSD of Ligand | Measures the average deviation of the ligand's atoms from a reference structure, indicating stability in the binding pocket. | Plateau at 1.5 Å after 10 ns |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained between the ligand and receptor. | Carboxyl O...Protein NH: 85.2% |
| Binding Free Energy (MM/PBSA) | An estimation of the binding affinity calculated from the simulation trajectory. | -45.5 kcal/mol |
| Dominant Conformation Cluster | The most populated conformational state of the ligand's side chain during the simulation. | Gauche conformation around Cα-Cβ bond |
These simulations provide a dynamic understanding that complements static experimental data, offering a powerful lens through which to interpret structure-activity relationships.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for Butanedioic acid, 1H-indol-3-yl-, (2S)- has not been identified in the surveyed literature, extensive QSAR studies have been performed on various classes of indole derivatives to predict their activity against diverse targets, such as enzymes and receptors. nih.gov These studies provide a framework for how Butanedioic acid, 1H-indol-3-yl-, (2S)- could be analyzed as part of a larger dataset of analogues.
The QSAR process generally involves several key steps:
Data Set Assembly: A collection of structurally related compounds, including indole derivatives, is gathered. The biological activity for each compound (e.g., IC₅₀ or EC₅₀ values) must be known. For modeling purposes, these are typically converted to a logarithmic scale (e.g., pIC₅₀).
Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. They can be categorized as:
Topological: Describing atomic connectivity and molecular shape.
Electronic: Related to the molecule's electron distribution, such as HOMO/LUMO energies and dipole moment.
Physicochemical: Including properties like hydrophobicity (LogP), molar refractivity, and polar surface area.
Model Development: Statistical methods are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics and validation techniques, such as internal cross-validation (e.g., leave-one-out) and external validation with a test set of compounds not used in model creation. nih.gov
The table below shows a typical structure for a dataset used in a QSAR study of indole derivatives.
| Compound ID | R-Group Modification | Experimental pIC₅₀ | LogP (Hydrophobicity) | Topological Polar Surface Area (Ų) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 1 | -H | 5.8 | 2.1 | 105.2 | 233.22 |
| Butanedioic acid, 1H-indol-3-yl-, (2S)- | -H (Parent) | - | - | - | 233.22 |
| 2 | -Cl (at C5) | 6.2 | 2.8 | 105.2 | 267.66 |
| 3 | -F (at C5) | 6.0 | 2.3 | 105.2 | 251.21 |
| 4 | -CH₃ (at C5) | 5.9 | 2.6 | 105.2 | 247.25 |
Note: pIC₅₀ and descriptor values are hypothetical for illustrative purposes.
QSAR studies on indole derivatives have successfully identified key structural features that govern their activity. For example, a study on indole derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase utilized Principal Components Analysis (PCA) and Artificial Neural Networks (ANN) to build a robust model with a high squared correlation coefficient (R² = 0.971), indicating a strong correlation between the selected descriptors and the inhibitory activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Experimental Models and Research Methodologies
In Vitro Cellular Models
Comprehensive studies utilizing in vitro cellular models to specifically investigate the biological effects of Butanedioic acid, 1H-indol-3-yl-, (2S)- are limited in the current body of scientific research.
Cell Line-Based Assays (e.g., B16F10 cells, HepG2/C3A cells)
There is no publicly available scientific literature detailing the use of B16F10 murine melanoma cells or HepG2/C3A human liver carcinoma cells to specifically assess the bioactivity of Butanedioic acid, 1H-indol-3-yl-, (2S)-.
Enzyme Activity Assays
Specific enzyme activity assays for Butanedioic acid, 1H-indol-3-yl-, (2S)- are not described in the available research. While its structural similarity to succinate (B1194679) suggests a potential interaction with enzymes like succinate dehydrogenase, no studies have been published to confirm or quantify such interactions.
Microbial Culture Systems for Biosynthesis and Signaling Studies
There is no direct evidence in the scientific literature of microbial culture systems being used for the biosynthesis or to study the specific signaling pathways of Butanedioic acid, 1H-indol-3-yl-, (2S)-. Research on related indole (B1671886) compounds, such as indole-3-butyric acid (IBA), has shown that certain gut microbiota metabolites can influence bacterial processes like plasmid transfer in Escherichia coli, a process involving oxidative stress and the SOS response. researchgate.netmdpi.com However, specific studies on the biosynthesis of (S)-ISA in microorganisms or its role as a signaling molecule in microbial communities have not been reported.
In Vivo Non-Mammalian Models
Zebrafish Models for Developmental and Mechanistic Studies
Currently, there are no specific studies in the scientific literature that have utilized zebrafish (Danio rerio) models to investigate the developmental and mechanistic effects of Butanedioic acid, 1H-indol-3-yl-, (2S)-. While zebrafish are a common model for assessing the toxicity of various chemical compounds, including other indole derivatives, research has not yet been extended to this particular molecule. researchgate.netdntb.gov.uaroyalsocietypublishing.orgresearchgate.net
Plant Seedling Models for Auxin Activity Assessment
The most significant area of research for Butanedioic acid, 1H-indol-3-yl-, (2S)- has been in plant physiology, specifically using plant seedling models to assess its activity as an auxin, a class of plant growth hormones. researchgate.net Studies have demonstrated that Indole-3-succinic acid (ISA) and its enantiomers possess potent auxin activity, in some cases exceeding that of the naturally occurring auxin Indole-3-acetic acid (IAA) and the widely used synthetic auxin Indole-3-butyric acid (IBA). dntb.gov.uaroyalsocietypublishing.org
The auxin activity is typically evaluated by observing the effect of the compound on root growth in plant cuttings. researchgate.netroyalsocietypublishing.org These bioassays involve treating plant seedlings with different concentrations of the test compound and measuring the subsequent root development. royalsocietypublishing.org
Research has shown that the auxin activity of ISA is stereoselective, meaning the (2S)- and (2R)-enantiomers can have different levels of effectiveness in promoting root growth, and this can vary between different plant species. dntb.gov.uaroyalsocietypublishing.org For instance, in Swingtime Fuchsia, the (R)-enantiomer of ISA showed a more pronounced effect on root growth at certain concentrations compared to the (S)-enantiomer. royalsocietypublishing.org Conversely, in Variegated Fuchsia, the (S)-enantiomer appeared to be more effective. royalsocietypublishing.org This enantioselectivity highlights the specific interaction of the chiral compound with the plant's biological receptors.
The optimal concentration for root growth promotion by ISA enantiomers has been found to be in the range of 10⁻⁷ to 10⁻⁸ Molar. royalsocietypublishing.org Both enantiomers of ISA, as well as the racemic mixture, have been reported to have significantly greater root growth-promoting activity than IBA and IAA on the plants tested. royalsocietypublishing.org
Interactive Data Table: Auxin Activity of Indole-3-Succinic Acid (ISA) Enantiomers on Fuchsia Cuttings
Below is a summary of findings on the effects of (S)-ISA and (R)-ISA on the root growth of two Fuchsia varieties.
| Plant Variety | Compound | Optimal Concentration Range | Observed Effect on Root Growth |
| Swingtime Fuchsia | (R)-Indole-3-succinic acid | 10⁻⁷ to 10⁻⁸ M | Significant promotion of root growth, more effective than (S)-ISA at certain concentrations. royalsocietypublishing.org |
| Swingtime Fuchsia | (S)-Indole-3-succinic acid | 10⁻⁷ to 10⁻⁸ M | Promotion of root growth. royalsocietypublishing.org |
| Variegated Fuchsia | (S)-Indole-3-succinic acid | 10⁻⁷ to 10⁻⁸ M | Showed greater root growth promotion compared to (R)-ISA. royalsocietypublishing.org |
| Variegated Fuchsia | (R)-Indole-3-succinic acid | 10⁻⁷ to 10⁻⁸ M | Promotion of root growth. royalsocietypublishing.org |
In Vivo Mammalian Animal Models (Excluding Clinical Outcomes)
No peer-reviewed studies or databases were identified that describe the use of Butanedioic acid, 1H-indol-3-yl-, (2S)- in in vivo mammalian animal models for either mechanistic or efficacy evaluations.
Large Animal Models (e.g., Rabbit models) for Broader Efficacy Evaluation
Similarly, no studies were found that utilized large animal models, including rabbit models, to evaluate the efficacy of Butanedioic acid, 1H-indol-3-yl-, (2S)-. While rabbit models are employed in various research fields, such as for studying retinal neovascularization nih.govarvojournals.orgnih.gov, none of the identified literature connects these models to the compound .
Future Research Directions and Unexplored Avenues for Butanedioic Acid, 1h Indol 3 Yl , 2s
Elucidating Novel Biological Functions and Molecular Targets
While succinic acid is a well-established intermediate in the tricarboxylic acid (TCA) cycle, it has also emerged as a critical signaling molecule in inflammation and cellular metabolism. nih.gov It can be released from cells and act on the succinate (B1194679) receptor 1 (SUCNR1), a G-protein coupled receptor, to modulate immune responses. nih.gov Furthermore, intracellular accumulation of succinate can inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key regulator of cellular adaptation to low oxygen. nih.gov
Future research should focus on whether the addition of the indole (B1671886) group to the succinate backbone at the (2S) position modulates these known activities or imparts novel biological functions. The indole moiety is a common feature in many biologically active compounds and pharmaceuticals. researchgate.netnih.gov Investigations could explore if (S)-2-(1H-indol-3-yl)succinic acid acts as an agonist or antagonist at SUCNR1, or if it has a different affinity or efficacy compared to succinate itself.
Docking studies and high-throughput screening could identify novel protein targets. Given the structural motifs, potential targets could include enzymes involved in amino acid or intermediary metabolism, histone deacetylases, or receptors involved in neuronal signaling, an area where many indole derivatives are active. nih.gov Research on structurally related indole derivatives has identified activities such as endothelin-1 (B181129) antagonism and inhibition of the Hedgehog signaling pathway, suggesting diverse possibilities for this compound as well. nih.govnih.gov
Table 1: Potential Areas for Biological Function Investigation
| Research Area | Key Questions | Potential Methodologies |
|---|---|---|
| Metabolic Signaling | Does it modulate SUCNR1 or HIF-1α pathways? | Receptor binding assays, cell-based reporter assays, metabolomics. |
| Enzyme Inhibition | Can it inhibit key enzymes in metabolic or disease pathways? | Enzyme kinetics, thermal shift assays, crystallography. |
| Antimicrobial Activity | Does it affect microbial growth or signaling (e.g., quorum sensing)? | Minimum Inhibitory Concentration (MIC) assays, biofilm formation assays. nih.govmdpi.com |
| Neuroactivity | Does it interact with receptors or transporters in the central nervous system? | In vitro receptor binding, electrophysiology on neuronal cells. |
Discovery of New Synthetic Routes and Derivatization Strategies
The development of efficient, stereoselective, and scalable synthetic routes to (S)-2-(1H-indol-3-yl)succinic acid is a critical research objective. Current approaches may rely on classical resolution or chiral pool synthesis, but future work should explore more advanced strategies.
Asymmetric Catalysis : Developing catalytic asymmetric methods, such as transition-metal-catalyzed conjugate addition to a maleate (B1232345) derivative or asymmetric hydrogenation, would be a significant advancement.
Enzymatic Synthesis : Biocatalytic routes using engineered enzymes could offer high stereoselectivity under mild, environmentally friendly conditions.
Flow Chemistry : Continuous flow synthesis could provide a safe, efficient, and scalable method for production, as has been demonstrated for other complex indole heterocycles. nih.gov
Derivatization of the parent compound opens up a vast chemical space for structure-activity relationship (SAR) studies. Future strategies should focus on selectively modifying the two carboxylic acid groups, the indole nitrogen, and the aromatic core of the indole ring. This could involve creating mono- and di-esters or amides, N-alkylation or N-arylation of the indole, and electrophilic substitution on the benzene (B151609) portion of the indole nucleus. mdpi.com Such derivatives could be used to fine-tune the compound's physicochemical properties and biological activity. researchgate.net
Advancements in Analytical Sensitivity and Specificity for Complex Biological Matrices
To study the pharmacokinetics and biological functions of (S)-2-(1H-indol-3-yl)succinic acid, highly sensitive and specific analytical methods are required for its quantification in complex biological samples like plasma, urine, and tissue homogenates. nih.govnih.gov
Future research in this area should focus on overcoming the challenges posed by low concentrations and matrix interference. orientjchem.orgmdpi.com High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard, and future work should optimize this technique. mdpi.com This includes developing robust sample preparation methods like solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.
For gas chromatography-mass spectrometry (GC-MS), efficient derivatization strategies are needed to increase the volatility and thermal stability of the compound. researchgate.netresearchgate.net Silylation reagents like BSTFA have proven effective for succinic acid and could be optimized for this indole derivative. researchgate.net Additionally, the development of specific ligand-binding assays, such as an enzyme-linked immunosorbent assay (ELISA), could provide a high-throughput alternative for routine quantification. nih.gov
Table 2: Comparison of Potential Analytical Techniques
| Technique | Advantages | Future Research Focus |
|---|---|---|
| HPLC-MS/MS | High sensitivity and specificity, suitable for complex matrices. | Optimization of chromatographic separation, development of robust sample extraction protocols. |
| GC-MS | High resolution, established libraries. | Development of efficient and stable derivatization methods for the specific compound. |
| ELISA | High throughput, cost-effective for large sample numbers. | Generation of specific monoclonal antibodies, assay validation. |
Integrated Computational-Experimental Approaches for Deeper Mechanistic Understanding
A synergistic approach combining computational modeling and experimental validation will be crucial for accelerating research and gaining a deeper understanding of the compound's mechanism of action. mdpi.com
Target Prediction : In silico tools can predict potential biological targets based on structural similarity to known ligands. mdpi.comresearchgate.net These predictions can then be prioritized for experimental validation, saving time and resources.
Molecular Docking and Dynamics : Molecular docking simulations can predict the binding mode of (S)-2-(1H-indol-3-yl)succinic acid within the active site of a target protein. mdpi.comresearchgate.net Subsequent molecular dynamics (MD) simulations can assess the stability of the predicted protein-ligand complex and reveal key interactions.
Pharmacophore Modeling : Based on an initial set of active derivatives, pharmacophore models can be built to guide the design of new, more potent analogues.
These computational insights must be coupled with experimental work. For instance, if docking studies suggest a specific binding mode, site-directed mutagenesis of the predicted interacting amino acid residues in the target protein can be performed to validate the model experimentally.
Exploration of (S)-2-(1H-Indol-3-yl)succinic Acid's Role in Inter-Kingdom Signaling
Indole itself is a known signaling molecule in the microbial world, influencing processes like biofilm formation, drug resistance, and virulence in a wide range of bacteria. Succinate is also a key metabolite in microbial metabolism and can act as a signal in host-pathogen interactions.
An unexplored and exciting research avenue is the role of (S)-2-(1H-indol-3-yl)succinic acid in inter-kingdom signaling—communication between microbes and their hosts. Future studies could investigate:
Whether this compound is naturally produced by any gut microbes.
If it can modulate the composition or metabolic output of the gut microbiome.
Its effect on bacterial quorum sensing pathways.
Its role in the host immune response to microbial colonization or infection, potentially integrating the signaling pathways of both indole and succinate.
Potential for Sustainable Production and Green Chemistry Applications
The principles of green chemistry encourage the use of renewable resources and environmentally benign processes. mcgill.ca A significant body of research exists on the production of bio-succinic acid via fermentation of renewable feedstocks like glucose, glycerol, and lignocellulosic biomass. dtu.dkrsc.orgmdpi.com
A forward-looking research goal would be to engineer a microbial chassis for the sustainable production of (S)-2-(1H-indol-3-yl)succinic acid. This could involve:
Starting with a high-performing bio-succinic acid-producing microorganism (e.g., E. coli, Saccharomyces cerevisiae, or Aspergillus niger). researchgate.net
Introducing the enzymatic machinery required to couple indole (which could be supplied externally or synthesized in situ from tryptophan) to a succinate precursor.
Optimizing fermentation conditions and downstream processing to achieve high titers and purity.
Such a bio-based production route would represent a significant green chemistry achievement, moving away from petroleum-based starting materials and harsh synthetic conditions. mcgill.camdpi.com
Q & A
Q. What analytical techniques are recommended for confirming the structural identity and stereochemical configuration of (2S)-Butanedioic acid, 1H-indol-3-yl-?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₂H₁₁NO₄; 233.22 g/mol) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For stereochemical confirmation, employ chiral HPLC with a polysaccharide-based column to separate enantiomers, comparing retention times to authenticated standards. X-ray crystallography provides definitive stereochemical assignment if single crystals are obtainable .
Q. What are the common synthetic routes for (2S)-Butanedioic acid, 1H-indol-3-yl-?
- Methodological Answer : A typical route involves asymmetric synthesis starting from L-tryptophan, leveraging its inherent chirality. The indole moiety is functionalized via Friedel-Crafts alkylation or enzymatic catalysis, followed by oxidation of the side chain to introduce the succinic acid group. Protecting groups (e.g., tert-butoxycarbonyl, Boc) are critical to prevent undesired side reactions during carboxyl activation .
Q. How can researchers assess the purity of (2S)-Butanedioic acid, 1H-indol-3-yl- derivatives?
- Methodological Answer : Utilize reverse-phase HPLC with UV detection (λ = 280 nm for indole absorption). Validate purity using two orthogonal methods:
- Liquid chromatography-mass spectrometry (LC-MS) to detect trace impurities.
- Elemental analysis to confirm C, H, N, and O composition within ±0.3% of theoretical values .
Advanced Research Questions
Q. How should researchers resolve contradictions in stereochemical analysis during synthesis?
- Methodological Answer : If NMR or HPLC data conflicts with expected stereochemistry, perform dynamic kinetic resolution under controlled conditions (e.g., chiral catalysts like BINAP-Ru complexes). Cross-validate using vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectroscopy, comparing experimental spectra to density functional theory (DFT)-predicted spectra .
Q. What experimental strategies mitigate low yields in multi-step synthesis of (2S)-Butanedioic acid, 1H-indol-3-yl-?
- Methodological Answer :
- Optimize coupling reactions using carbodiimide reagents (e.g., EDC/NHS) in anhydrous DMF to activate carboxyl groups.
- Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
- Monitor intermediates via thin-layer chromatography (TLC) with ninhydrin staining for amine detection or UV visualization for indole moieties .
Q. How can computational methods enhance the characterization of (2S)-Butanedioic acid, 1H-indol-3-yl- derivatives?
- Methodological Answer : Use molecular docking studies to predict binding affinities for biological targets (e.g., enzymes in tryptophan metabolism). Calculate physicochemical properties (e.g., logP, topological polar surface area) using software like ChemAxon or Schrödinger Suite to guide solubility and permeability experiments. Validate predictions with experimental data from shake-flask solubility assays .
Q. What methodologies address discrepancies in NMR data for complex derivatives?
- Methodological Answer :
- Acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., aromatic indole protons).
- Compare experimental ¹³C NMR chemical shifts with DFT-calculated values (B3LYP/6-31G* basis set).
- Ensure sample deuteration (e.g., D₂O exchange) to eliminate exchangeable proton interference .
Data Contradiction Analysis
Q. How should researchers interpret conflicting mass spectrometry and elemental analysis data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
